molecular formula C13H8ClN3 B1608516 4-Chloro-2-pyridin-4-ylquinazoline CAS No. 6484-27-1

4-Chloro-2-pyridin-4-ylquinazoline

Cat. No. B1608516
Key on ui cas rn: 6484-27-1
M. Wt: 241.67 g/mol
InChI Key: RWUSMOWAZASBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07763627B2

Procedure details

2-Pyridin-4-ylquinazolin-4(3H)-one (1 mmol) and PCl5 (1.5 mmol) were suspended in POCl3 (12 mmol). The reaction mixture was brought to reflux over 4 h. The solvent was concentrated to dryness and the amorphous residue was partitioned with ethyl acetate and ice water. The aqueous layer was extracted with additional ethyl acetate and the combined organic layers were washed with 10% Na2CO3 and brine and dried over magnesium sulfate. The filtrate was concentrated and dried in vacuo to afford the desired product as a brown solid. (60% yield). 1H NMR (400 MHz, d6-DMSO): δ 8.84 (d, 2H), 8.36 (d, 2H), 8.12 (m, 2H), 7.88 (m, 2H). MS (EI) for C13H8ClN3: 242 (MH+).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
12 mmol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:16][C:15](=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)=[CH:3][CH:2]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:19].O=P(Cl)(Cl)Cl>>[Cl:19][C:15]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[N:16]=1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
N1=CC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
Step Two
Name
Quantity
1.5 mmol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
12 mmol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the amorphous residue was partitioned with ethyl acetate and ice water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with 10% Na2CO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.